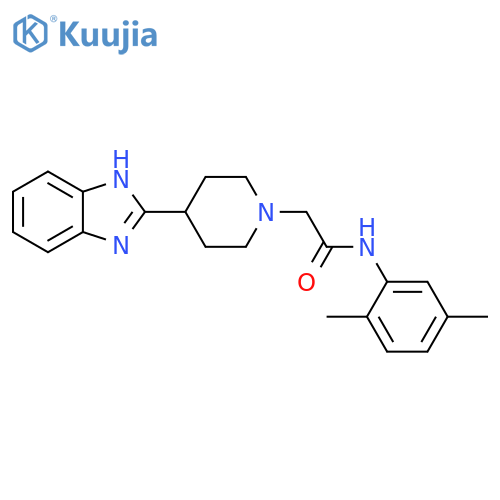Cas no 887214-55-3 (2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)

887214-55-3 structure
商品名:2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide
CAS番号:887214-55-3
MF:C22H26N4O
メガワット:362.468044757843
CID:5479177
2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide
- 2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide
-
- インチ: 1S/C22H26N4O/c1-15-7-8-16(2)20(13-15)23-21(27)14-26-11-9-17(10-12-26)22-24-18-5-3-4-6-19(18)25-22/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,27)(H,24,25)
- InChIKey: VKEHXHZTNHMYAN-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NC2=CC(C)=CC=C2C)=O)CCC(C2NC3=CC=CC=C3N=2)CC1
2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2602-0021-10mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2602-0021-40mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2602-0021-2mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2602-0021-100mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2602-0021-75mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2602-0021-2μmol |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2602-0021-25mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2602-0021-50mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2602-0021-5μmol |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2602-0021-1mg |
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
887214-55-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
887214-55-3 (2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide) 関連製品
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬